(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol
Description
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8,13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJECXTZHVDMNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs biocatalysis using whole cells of Trichoderma asperellum ZJPH0810, with ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction is carried out in distilled water medium at 30°C and 200 rpm, achieving a high yield of 93.4% with an enantiomeric excess (ee) value above 98%.
Industrial Production Methods
Industrial production of this compound can leverage similar biocatalytic processes, optimizing reaction parameters to scale up the production. The use of natural deep-eutectic solvents (NADES) and microaerobic conditions can further enhance the efficiency and yield of the biocatalytic reduction .
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.
Major Products Formed
Oxidation: The major product is 3,5-bis(trifluoromethyl)benzophenone.
Reduction: The major product is (3,5-bis(trifluoromethyl)phenyl)methanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors, modulating their functions. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
The following table compares (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol with key analogs:
Key Observations :
- Steric Effects : The biphenyl and naphthyl derivatives exhibit greater steric hindrance compared to simpler analogs, impacting reactivity in catalytic systems .
- Electronic Effects : The -CF₃ groups lower electron density on the aromatic ring, increasing resistance to electrophilic substitution and stabilizing negative charges in intermediates .
Physical Properties
Notes:
- The biphenyl derivative’s higher molecular weight correlates with increased hydrophobicity compared to single-ring analogs.
- Ethanol derivatives (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol) exhibit lower melting points due to reduced symmetry .
Oxidation Reactions :
- This compound is oxidized to (3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanone using MnO₂, retaining the -CF₃ groups’ stability .
- Analogous alcohols without biphenyl systems (e.g., (3,5-Bis(trifluoromethyl)phenyl)methanol) show slower oxidation rates due to reduced steric protection of the -CH₂OH group.
Pharmaceutical Intermediates :
- Derivatives like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol are precursors to antiviral and anticancer agents, leveraging the -CF₃ groups’ metabolic stability .
Biological Activity
(3,5-Bis(trifluoromethyl)phenyl)(phenyl)methanol is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10F6O
- Molecular Weight : 320.23 g/mol
- CAS Number : 81390-93-4
The compound features two trifluoromethyl groups attached to a phenyl ring, which contributes to its unique chemical behavior and biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.
Targeted Biological Pathways
Research indicates that derivatives of this compound exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Notably, compounds with similar structures have been found to inhibit steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in androgen metabolism. For instance, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 µM against SRD5A1 while exhibiting low cytotoxicity (IC50 = 29.99 µM) .
Anticancer Properties
A study highlighted the anticancer effects of a derivative compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC). This compound inhibited liver cancer cell growth (HepG2 and Hep3B) in a concentration-dependent manner, inducing apoptosis and enhancing the expression of apoptosis-regulating genes . The mechanism involved the inhibition of the STAT3 pathway and direct binding to HNF 4α, a transcription factor associated with tumor progression.
Antimicrobial Activity
The compound's derivatives have also been investigated for their antimicrobial properties. Research suggests that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antimicrobial agents . The structural characteristics imparted by the trifluoromethyl groups enhance their interaction with biological targets.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl]amide | SRD5A1 Inhibition | 1.44 ± 0.13 | Low cytotoxicity; effective at sub-cytotoxic concentrations |
| NHDC | Anticancer | 1-10.8 | Induces apoptosis; inhibits liver tumor growth |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. However, detailed studies on toxicity are necessary to evaluate their safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
